Trimipramine maleate Trimipramine maleate Trimipramine Maleate is the maleate salt form of trimipramine, a tricyclic secondary amine of the dibenzazepine class, with an antidepressant property. Trimipramine maleate appears to inhibit serotonin transport and norepinephrine uptake by nerve terminals. This increases available norepinephrine or serotonin and prolongs its action.
Tricyclic antidepressant similar to IMIPRAMINE, but with more antihistaminic and sedative properties.
See also: Trimipramine (has active moiety).
Brand Name: Vulcanchem
CAS No.: 138283-61-1
VCID: VC21181084
InChI: InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES: CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O
Molecular Formula: C24H30N2O4
Molecular Weight: 410.5 g/mol

Trimipramine maleate

CAS No.: 138283-61-1

Cat. No.: VC21181084

Molecular Formula: C24H30N2O4

Molecular Weight: 410.5 g/mol

* For research use only. Not for human or veterinary use.

Trimipramine maleate - 138283-61-1

Specification

CAS No. 138283-61-1
Molecular Formula C24H30N2O4
Molecular Weight 410.5 g/mol
IUPAC Name (Z)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine
Standard InChI InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Standard InChI Key YDGHCKHAXOUQOS-BTJKTKAUSA-N
Isomeric SMILES CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=C\C(=O)O)\C(=O)O
SMILES CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O
Canonical SMILES CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O

Introduction

Chemical Structure and Properties

Trimipramine maleate is 5-(3-dimethylamino-2-methylpropyl)-10,11-dihydro-5H-dibenz(b,f)azepine acid maleate (racemic form), representing a unique hybrid chemical structure that incorporates an imipramine nucleus and levomepromazine side chain . This distinctive molecular architecture contributes to its diverse pharmacological activities and clinical profile.

Physical and Chemical Characteristics

Trimipramine maleate presents as an almost odorless, white or slightly cream-colored crystalline substance with a melting point of 140°-144°C . It demonstrates specific solubility characteristics, being very slightly soluble in ether and water, slightly soluble in ethyl alcohol and acetone, and freely soluble in chloroform and methanol at 20°C .

Table 1: Physicochemical Properties of Trimipramine Maleate

PropertyValue
Molecular FormulaC₂₀H₂₆N₂ - C₄H₄O₄
Molecular Weight410.5
Melting Point140°-144°C
Physical AppearanceWhite or slightly cream-colored crystalline substance
Water Solubility0.026 mg/mL
Log P4.67-4.76
pKa (Strongest Basic)9.42
CAS Number521-78-8

The molecule exists as a racemic mixture that can be resolved into levorotatory and dextrorotatory isomers, with the asymmetric center responsible for optical isomerism marked in the chemical formula . The compound has a distinguishable chemical structure incorporating a dibenzazepine nucleus with a 3-(dimethylamino)-2-methylpropyl side chain attached to the nitrogen atom .

Pharmacology and Mechanism of Action

Trimipramine exhibits a unique pharmacological profile among tricyclic antidepressants, with several distinguishing characteristics that inform its clinical applications.

Cardiovascular Effects

Clinical Pharmacokinetics

Trimipramine maleate demonstrates pharmacokinetic parameters that influence its dosing strategies and therapeutic application.

Absorption and Distribution

The drug has a bioavailability of approximately 41% and demonstrates high protein binding at 94.9% . A comparative bioavailability study using healthy volunteers showed comparable absorption parameters between Trimipramine and Surmontil formulations .

Table 2: Pharmacokinetic Parameters from Comparative Bioavailability Study

ParameterTrimipramine (Geometric Mean)Surmontil (Geometric Mean)Ratio of Means (%)
AUCT (ng·hr/mL)10371015102.2
AUCl (ng·hr/mL)11651143101.9
Cmax (ng/mL)85.681.7104.8
Tmax (hr)*3.23.0
t1/2 (hr)*25.326.4

*Arithmetic means shown for Tmax and t1/2 with standard deviations in parentheses

Metabolism and Elimination

Trimipramine undergoes hepatic metabolism and is primarily excreted via the renal route . The elimination half-life ranges from 23-24 hours, allowing for once-daily dosing regimens in many cases . The pharmacokinetic profile of trimipramine differs from many other TCAs, which has implications for its clinical applications and dosing strategies .

A comparative study examining single-dose pharmacokinetics between elderly subjects and younger subjects found no clinically relevant differences based on age or gender .

Therapeutic Applications

Trimipramine maleate has established efficacy in several therapeutic areas, with its primary indication being the treatment of depression.

Major Depressive Disorder

The primary indication for trimipramine is the relief of symptoms of depression, particularly endogenous depression, which appears more likely to be alleviated than other depressive states . Clinical studies have demonstrated its effectiveness:

  • In studies with neurotic outpatients, trimipramine appeared equivalent to amitriptyline in less-depressed patients but somewhat less effective in more severely depressed patients

  • In hospitalized depressed patients, trimipramine and imipramine showed equal effectiveness in relieving depression

The drug's combined antidepressant and anxiolytic properties make it particularly suitable for patients with depression accompanied by anxiety and sleep disturbances .

Sleep Disorders

Dosage and Administration

Trimipramine maleate is available in multiple formulations and dosage strengths to accommodate individual patient needs and treatment responses.

Available Formulations

Trimipramine is available as:

  • Capsules containing trimipramine maleate equivalent to 25 mg, 50 mg, or 100 mg of trimipramine base

  • Tablets in strengths of 12.5 mg, 25 mg, 50 mg, and 100 mg

Dosage Recommendations

While specific dosage recommendations may vary based on individual patient factors, general principles for trimipramine administration include:

  • Initial dosage should be low and gradually increased based on clinical response

  • Once a satisfactory response has been obtained, dosage should be adjusted to the lowest level required to maintain symptomatic relief

  • Medication should be continued for the expected duration of the depressive episode to minimize the possibility of relapse following clinical improvement

  • When a maintenance dosage has been established, trimipramine may be administered in a single dose before bedtime, provided the regimen is well tolerated

Age RangeRisk Difference
< 1814 additional cases
18-245 additional cases
25-641 fewer case
≥ 656 fewer cases

Common Adverse Effects

The side effect profile of trimipramine resembles that of other tertiary amine TCAs, with a predominance of:

  • Anticholinergic effects (dry mouth, constipation, urinary retention, blurred vision)

  • Sedative effects (drowsiness, fatigue)

  • Cardiovascular effects (including ECG changes, though cardiotoxicity appears minimal compared to other TCAs)

Drug Interactions

Trimipramine interacts with several medication classes in clinically significant ways.

Contraindicated Combinations

Monoamine Oxidase Inhibitors (MAOIs): Concurrent use of trimipramine with MAOIs is contraindicated due to the risk of severe, potentially fatal reactions .

Other Significant Interactions

  • CYP450 2D6 Inhibitors: Monitoring of TCA plasma levels is recommended when trimipramine is co-administered with drugs known to inhibit P450 2D6

  • Serotonergic Drugs: Caution is advised when combining trimipramine with other serotonergic agents due to the potential for serotonin syndrome

  • Sympathomimetic Amines: Like other tricyclic drugs, trimipramine potentiates the pressor effect of directly acting sympathomimetic amines

Toxicology and Overdose

Understanding the toxicological profile of trimipramine is important for risk assessment and management of potential overdose situations.

Acute Toxicity

The LD50 (lethal dose for 50% of the population) of trimipramine varies by route of administration in animal studies:

  • 42 mg/kg intravenously in mice

  • 425 mg/kg orally in mice

  • 285 mg/kg subcutaneously in mice

  • 145 mg/kg intraperitoneally in mice

  • 27 mg/kg intravenously in rabbits

At toxic doses, animals exhibited sporadic episodes of convulsions followed by depression, with death occurring from respiratory arrest during a final convulsive attack .

Chronic Toxicity Studies

Long-term toxicity studies have shown:

  • Rats tolerated daily oral doses of 20-40 mg/kg for one month without significant adverse effects

  • Dogs tolerated daily oral doses of 15-30 mg/kg for one month without damage to vital organs

  • Chronic toxicity studies using daily oral doses of 6.67, 20, and 60 mg/kg for 52 weeks in rats and 26 weeks in dogs produced dose-related mild liver and kidney changes in both species

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator